molecular formula C14H13BO2 B15280456 (4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid

(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B15280456
M. Wt: 224.06 g/mol
InChI Key: HTKWKNUSDCJEOL-UHFFFAOYSA-N
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Description

(4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a vinyl group attached to a biphenyl structure, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields such as material science, medicinal chemistry, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple a vinyl halide with a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversible under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-Vinyl-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure, which imparts additional stability and electronic properties compared to simpler vinylboronic acids. This makes it particularly useful in applications requiring robust and stable compounds .

Properties

Molecular Formula

C14H13BO2

Molecular Weight

224.06 g/mol

IUPAC Name

[3-(4-ethenylphenyl)phenyl]boronic acid

InChI

InChI=1S/C14H13BO2/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17/h2-10,16-17H,1H2

InChI Key

HTKWKNUSDCJEOL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=C(C=C2)C=C)(O)O

Origin of Product

United States

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